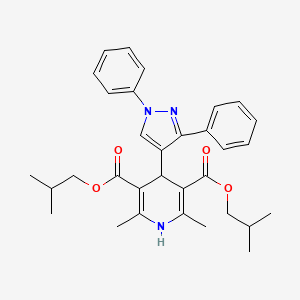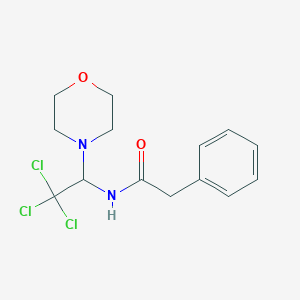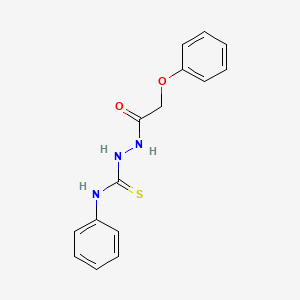
7-(2-Hydroxy-3-isopropoxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the hydroxy and isopropoxy groups: These groups can be introduced through selective hydroxylation and subsequent etherification reactions.
Attachment of the pyrrolidinyl group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups in the purine core can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in anhydrous conditions.
Reduction: NaBH4 or LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols.
Wissenschaftliche Forschungsanwendungen
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with additional functional groups.
1-(2-hydroxy-3-isopropoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol: Contains a piperidinol group instead of the purine core.
Uniqueness
The uniqueness of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H25N5O4 |
|---|---|
Molekulargewicht |
351.40 g/mol |
IUPAC-Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O4/c1-10(2)25-9-11(22)8-21-12-13(19(3)16(24)18-14(12)23)17-15(21)20-6-4-5-7-20/h10-11,22H,4-9H2,1-3H3,(H,18,23,24) |
InChI-Schlüssel |
PVXQPTFLLNMCFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979246.png)
![Bis(2-methoxyethyl) 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979252.png)
![methyl 4-{(E)-[2-(1H-benzimidazol-6-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11979254.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979255.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979269.png)

![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11979277.png)


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979294.png)
![5-(2-chlorophenyl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B11979296.png)
![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11979298.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11979303.png)
![2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11979308.png)
